2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine
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Overview
Description
2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of oxazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticonvulsant, antifungal, and anticancer activities . The presence of both oxazole and pyridine rings in its structure contributes to its wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine typically involves the cyclization of 2-aminopyridine derivatives with appropriate chlorophenyl-substituted reagents. One common method involves the reaction of 2-aminopyridine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazolo[4,5-b]pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazolo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted oxazolo[4,5-b]pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anticonvulsant agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. For example, it can inhibit the activity of bacterial enzymes, thereby preventing bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
- 2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine
- 2-(2-Methylphenyl)oxazolo[4,5-b]pyridine
Uniqueness
2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. The presence of the 2-chlorophenyl group enhances its antimicrobial and anticancer properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-9-5-2-1-4-8(9)12-15-11-10(16-12)6-3-7-14-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRAJRRCSPZYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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